
3-Cyclohexyl-5-phenylimidazolidine-2,4-dione
Descripción general
Descripción
3-Cyclohexyl-5-phenylimidazolidine-2,4-dione is a chemical compound with the CAS Number: 81968-74-3 . It has a molecular weight of 258.32 . The IUPAC name for this compound is 3-cyclohexyl-5-phenyl-2,4-imidazolidinedione .
Synthesis Analysis
The synthesis of compounds similar to this compound, such as thiazolidinones, involves various methods . These methods include conventional and novel methodologies to synthesize the core framework . The synthetic procedures utilized to substitute the molecule at the activated methylene C5 and N3 position are also reviewed .Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered imidazolidine ring with a phenyl group and a cyclohexyl group attached .Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 185-187°C .Aplicaciones Científicas De Investigación
Photochemical Deracemization
- Photochemical Deracemization at sp3-Hybridized Carbon Centers :A study described the photochemical deracemization of 5-substituted 3-phenylimidazolidine-2,4-diones, suggesting a mechanism involving selective hydrogen atom transfer (HAT) catalyzed by a chiral diarylketone. This process allows for the conversion of substrate enantiomers into product enantiomers with high enantiomeric excess, highlighting its potential application in stereochemical synthesis and modification of organic compounds (Großkopf et al., 2021).
Hypoglycemic Activity
- Synthesis and Hypoglycemic Activity :Research on the synthesis of 3-(arylsulfonyl)spiroimidazolidine-2,4-diones showed excellent hypoglycemic activity in male albino rats, indicating their potential as therapeutic agents for diabetes management (Iqbal et al., 2012).
Chemical Synthesis and Reactivity
- Reactions with Organometallic Reagents :The study of reactions between certain imidazolidine-2,4-diones and Grignard reagents or lithium dibutylcuprate revealed exclusive 1,2-addition products, offering insights into their chemical reactivity and potential applications in organic synthesis (Akeng'a & Read, 2005).
Pharmacological Evaluation
- Antidepressant and Anxiolytic Activity :A study on the synthesis of 5-(cyclo)alkyl-5-phenyl- and 5-spiroimidazolidine-2,4-dione derivatives investigated their pharmacological properties, identifying compounds with potential antidepressant and anxiolytic activities through their action on 5-HT1A receptors (Czopek et al., 2010).
Structural Analysis
- Crystal Structure Studies :The crystal structures of certain amino-cycloalkanespiro-5-hydantoins were determined, providing valuable information on their conformation, hydrogen bonding patterns, and implications for their chemical and biological properties (Todorov et al., 2009).
Safety and Hazards
Propiedades
IUPAC Name |
3-cyclohexyl-5-phenylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c18-14-13(11-7-3-1-4-8-11)16-15(19)17(14)12-9-5-2-6-10-12/h1,3-4,7-8,12-13H,2,5-6,9-10H2,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOGPQTFYBXFLRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C(NC2=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6,8-dichloro-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride](/img/structure/B1418868.png)
![2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride](/img/structure/B1418869.png)
![Methyl 3-bromoimidazo[1,2-A]pyridine-7-carboxylate](/img/structure/B1418870.png)
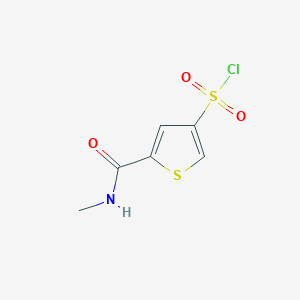
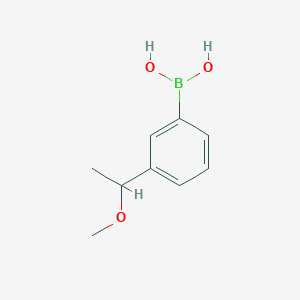
![9-Oxa-2-azaspiro[5.5]undecan-1-one](/img/structure/B1418874.png)
![3-[2-Oxo-2-(1-pyrrolidinyl)ethyl]-1H-1,2,4-triazol-5-amine](/img/structure/B1418875.png)
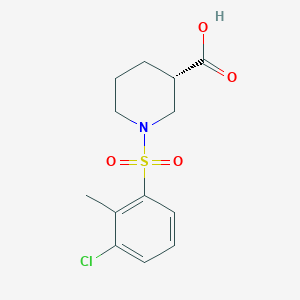
![N-[2-(4-ethylpiperazin-1-yl)-1-methyl-2-oxoethyl]-2,2,2-trifluoroacetamide](/img/structure/B1418884.png)

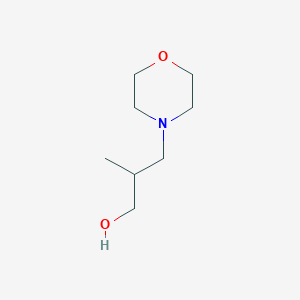
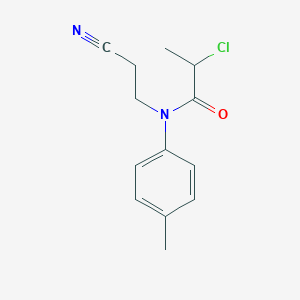
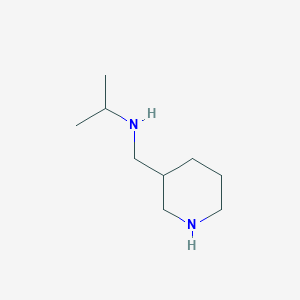
![Ethyl 3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B1418891.png)